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The accurate detection of small liver metastases is a critical factor in the prognosis and

therapeutic management of cancer patients. Dynamic Helical CT with Arterial Portography

(DHOG), also known as CT during arterial portography (CTAP), has historically been a highly

sensitive method for this purpose. This guide provides an objective comparison of DHOG's

performance against other imaging techniques, supported by available data, to assist

researchers, scientists, and drug development professionals in understanding the current

landscape of hepatic imaging.

Comparative Efficacy of Imaging Modalities
The choice of imaging modality for the detection of small liver metastases depends on a trade-

off between sensitivity, specificity, invasiveness, and availability. While DHOG is renowned for

its high sensitivity, particularly for lesions smaller than 10 mm, its specificity can be limited by

perfusion defects that may mimic metastases. Newer, non-invasive techniques such as

Magnetic Resonance Imaging (MRI) with liver-specific contrast agents and Positron Emission

Tomography/MRI (PET/MRI) are now often favored for their high diagnostic accuracy.

Quantitative Performance Data
The following table summarizes the reported performance of various imaging modalities in

detecting liver metastases, with a focus on smaller lesions where specified.
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Imaging
Modality

Overall
Sensitivity

Sensitivity
for Small
Lesions
(<10mm)

Overall
Specificity

Key
Advantages

Key
Disadvanta
ges

DHOG

(CTAP)
81-94% 88% 69-82%

High

sensitivity for

small lesions.

Invasive, low

specificity,

potential for

artifacts.

Helical CT 76% Not specified 90%

Widely

available,

non-invasive.

Lower

sensitivity

than DHOG

for small

lesions.

MRI

(Gadolinium-

enhanced)

70-80.6%

Higher than

CT for lesions

<10mm.

88-94%

High soft-

tissue

contrast, non-

ionizing

radiation.

Variable

sensitivity

depending on

contrast

agent and

sequence.

MRI

(Ferumoxides

-enhanced)

~86%

Significantly

more

sensitive than

CT for lesions

<10mm.

Not specified

High

sensitivity for

small lesions.

Not widely

available.

MRAP (MR

during Arterial

Portography)

97% 95% 97%

Very high

sensitivity

and

specificity.

Invasive.

PET/MRI 92.2%

Superior

detection of

PET-negative

metastases.

Not specified

Combines

metabolic

and

anatomical

information.

High cost,

limited

availability.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of imaging studies.

Below are generalized protocols for the key imaging techniques discussed.

DHOG (CTAP) Protocol
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the

procedure. Informed consent is obtained due to the invasive nature of the technique.

Catheterization: Using the Seldinger technique, a catheter is introduced into the femoral

artery and advanced under fluoroscopic guidance into the superior mesenteric artery or

splenic artery.

Contrast Administration: A bolus of iodinated contrast material is injected through the

catheter. The injection rate and volume are optimized to achieve dense opacification of the

portal venous system.

Helical CT Imaging: A helical CT scan of the liver is acquired during the portal venous phase

of enhancement. This timing is critical to maximize the contrast between the enhanced liver

parenchyma and typically hypovascular metastases.

Image Reconstruction and Analysis: Thin-slice images are reconstructed to allow for

multiplanar and 3D analysis, which aids in the precise localization of lesions relative to

hepatic vascular structures.

Contrast-Enhanced MRI Protocol with Liver-Specific
Agent

Patient Preparation: Patients fast for 4-6 hours. A pre-procedural check for contraindications

to MRI and contrast agents (e.g., metallic implants, renal insufficiency) is performed.

Baseline Imaging: Unenhanced T1-weighted and T2-weighted sequences are acquired.

Contrast Administration: A liver-specific contrast agent (e.g., gadoxetate disodium) is

administered intravenously as a bolus.
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Dynamic Imaging: Multi-phasic T1-weighted images are acquired during the arterial, portal

venous, and transitional phases.

Hepatobiliary Phase Imaging: Delayed images are acquired at approximately 20 minutes

post-injection. In this phase, the contrast agent is taken up by healthy hepatocytes, leading

to high signal intensity in normal liver parenchyma and making metastases, which do not

contain hepatocytes, appear as hypointense lesions.

Image Analysis: The combination of dynamic and hepatobiliary phase images allows for the

detection and characterization of liver lesions.

PET/MRI Protocol
Patient Preparation: Patients fast for at least 6 hours to ensure optimal metabolic conditions

for FDG uptake. Blood glucose levels are checked prior to tracer injection. Patients are also

screened for MRI contraindications.

Radiotracer Injection: 18F-Fluorodeoxyglucose (FDG) is injected intravenously.

Uptake Period: The patient rests for approximately 60 minutes to allow for the distribution

and uptake of the FDG.

Image Acquisition: The patient is positioned in the PET/MRI scanner. A whole-body scan is

typically performed, followed by a dedicated, high-resolution scan of the liver. The MRI

component includes T1-weighted, T2-weighted, and diffusion-weighted imaging (DWI)

sequences acquired simultaneously with the PET data.

Image Fusion and Analysis: The PET data (providing metabolic information) and MRI data

(providing detailed anatomical information) are co-registered and fused for interpretation.

Visualizing the Diagnostic Workflow
The following diagrams illustrate the procedural flow of DHOG/CTAP and a typical clinical

decision-making workflow for the diagnosis of small liver metastases.
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DHOG (CTAP) Experimental Workflow.
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Diagnostic Workflow for Small Liver Metastases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b041213?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Detecting Small Liver Metastases: A Comparative
Guide to DHOG and Alternative Imaging Modalities]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b041213#efficacy-of-dhog-in-detecting-
small-liver-metastases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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